Photoredox C–C Bond Cleavage: 4-Phenylmorpholine Outperforms 1-Phenylpiperidine by 28 Percentage Points Under Identical Conditions
In a direct head-to-head comparison within the same study, 4-phenylmorpholine (1a) and 1-phenylpiperidine (1d) were each subjected to identical visible-light-mediated aerobic oxidative C(sp³)–C(sp³) bond cleavage conditions using 4CzIPN as the organophotocatalyst (1 mol%), 2,6-lutidine additive, MeCN solvent, 9 W blue LED irradiation, and O₂ atmosphere at room temperature for 24 h . Under these optimized conditions, 4-phenylmorpholine delivered the ring-opened N-arylamino alcohol product (1b) in 75% isolated yield. By contrast, 1-phenylpiperidine underwent a similar transformation to yield product 1e in only 47% isolated yield . The 28-percentage-point yield differential (75% vs. 47%) directly quantifies the superior reactivity of the morpholine oxygen-containing ring over the all-carbon piperidine ring in this photoredox manifold. Additionally, prior oxidative cleavage methods using O₃ achieved only approximately 17% yield for morpholine ring-opening, while Cu/Co–Mn catalyst systems required harsh temperatures and pressures with problematic metal residues . The metal-free 4CzIPN protocol using 4-phenylmorpholine as the model substrate thus represents a substantial advance.
| Evidence Dimension | Isolated yield of oxidative C–C bond cleavage product under visible-light photoredox conditions |
|---|---|
| Target Compound Data | 75% isolated yield (4-phenylmorpholine → N-arylamino alcohol 1b) |
| Comparator Or Baseline | 47% isolated yield (1-phenylpiperidine → oxidative product 1e); ~17% yield (prior O₃ method); 59–61% yield with Ir- and 4CzIPN photocatalysts in DMF before optimization |
| Quantified Difference | +28 percentage points (absolute yield) vs. 1-phenylpiperidine; +58 percentage points vs. prior O₃ method |
| Conditions | 4CzIPN (1 mol%), 2,6-lutidine (1 equiv.), MeCN, 9 W blue LEDs, O₂ balloon, rt, 24 h; substrate 0.3 mmol scale |
Why This Matters
For synthetic chemistry groups procuring morpholine derivatives as substrates for photoredox-mediated drug metabolite synthesis or late-stage functionalization, 4-phenylmorpholine provides a validated 75% benchmark yield that its closest structural analog (1-phenylpiperidine) cannot approach, directly impacting step economy and purification burden.
